Erk-cliptac

ERK1/2 inhibitor resistance reactivation

Conventional ERK inhibitors (e.g., ulixertinib) suffer from pathway reactivation, while single-molecule PROTACs exhibit poor permeability. ERK-CLIPTAC solves these limitations via a click-formed PROTAC strategy. - **Mechanism**: Intracellular assembly from tetrazine-thalidomide + TCO-ERK inhibitor precursors via bioorthogonal chemistry. - **Key advantage**: Eliminates both kinase and scaffolding functions of ERK1/2 within 4 hours; suppresses signaling resistant to inhibitors. - **Supply**: BenchChem provides research-grade material with verified stability for acute time-course and in vivo studies.

Molecular Formula C60H61ClN12O9
Molecular Weight 1129.7 g/mol
Cat. No. B12395120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErk-cliptac
Molecular FormulaC60H61ClN12O9
Molecular Weight1129.7 g/mol
Structural Identifiers
SMILESCC1=C2CCC(CCCC2C(=NN1)C3=CC=C(C=C3)CNC(=O)CCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC(=O)NCCC#CC7=NC=CC(=C7)NC8=NC=C(C(=N8)NC9=CC=CC=C9NC(=O)C=C)Cl
InChIInChI=1S/C60H61ClN12O9/c1-3-50(74)67-46-17-6-7-18-47(46)68-55-45(61)35-65-59(70-55)66-40-29-31-62-39(33-40)13-8-9-30-63-60(80)82-41-14-11-15-43-42(26-25-41)36(2)71-72-54(43)38-23-21-37(22-24-38)34-64-51(75)20-5-4-10-32-81-49-19-12-16-44-53(49)58(79)73(57(44)78)48-27-28-52(76)69-56(48)77/h3,6-7,12,16-19,21-24,29,31,33,35,41,43,48,71H,1,4-5,9-11,14-15,20,25-28,30,32,34H2,2H3,(H,63,80)(H,64,75)(H,67,74)(H,69,76,77)(H2,62,65,66,68,70)
InChIKeyAMIFRHOXPKNCKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ERK-CLIPTAC: Click-Formed PROTAC for ERK1/2 Degradation


ERK-CLIPTAC (CAS: 2087490-46-6) is a proteolysis-targeting chimera (PROTAC) molecule designed to induce the degradation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1]. It belongs to a class of click-formed PROTACs (CLIPTACs), which are assembled intracellularly from two smaller precursors—a tetrazine-tagged thalidomide derivative and a trans-cyclooctene-tagged covalent ERK1/2 inhibitor (Probe 1)—via bioorthogonal click chemistry [2]. This modular assembly mechanism distinguishes ERK-CLIPTAC from conventional single-molecule PROTACs and traditional small-molecule inhibitors, offering a unique approach for studying ERK1/2 degradation in oncology research.

Mechanism

In-cell click-formed PROTAC degrades ERK1/2 via intracellular assembly

Workflow

Dual-precursor treatment: tetrazine-tagged ligand and TCO-tagged ERK binder

Advantage

Bypasses linker optimization; improved solubility and permeability reported

ERK-CLIPTAC vs. Inhibitors and Conventional PROTACs


ERK-CLIPTAC exhibits a fundamentally different mechanism of action and physicochemical profile compared to ERK1/2 inhibitors and single-molecule PROTACs, making generic substitution inappropriate. ERK inhibitors such as ulixertinib and LY3214996 are prone to ERK1/2 reactivation over time [1], and some like SCH772984 induce off-target toxicity unrelated to ERK1/2 inhibition [1]. Unlike conventional PROTACs, which suffer from poor cellular permeability and require extensive linker optimization, CLIPTACs are assembled in situ from smaller, more permeable precursors, resulting in improved solubility and permeability [2]. Therefore, substituting ERK-CLIPTAC with an inhibitor or a traditional PROTAC would not recapitulate its specific degradation kinetics, cellular handling properties, or resistance profile.

ERK-CLIPTAC

Degrades ERK1/2 protein, eliminating catalytic and scaffolding functions; intracellular assembly from lower-MW precursors

Sustained target loss; in-cell click chemistry

Kinase Inhibitors (e.g., ulixertinib)

Inhibit catalytic activity only; ERK1/2 reactivation and off-target toxicity reported in cell models

Substitution may not reproduce degradation-driven pathway suppression

ERK-CLIPTAC

Precursors exhibit favorable permeability; assembly occurs post-cell-entry

In situ formation supports cellular handling

Conventional PROTACs

High molecular weight and poor permeability; linker optimization often required

Cellular delivery profile likely to differ

ERK-CLIPTAC: Degradation Kinetics, Permeability, and Resistance


Overcoming ERK Inhibitor Reactivation and Toxicity

ERK-CLIPTAC achieves degradation of ERK1/2, whereas ERK1/2 inhibitors such as ulixertinib (BVD-523), LY3214996, and PD0325901 are susceptible to ERK1/2 reactivation over time in cell culture [1]. Additionally, inhibitors SCH772984 and VX-11e induce excessive toxicity not directly related to ERK1/2 inhibition in specific cell lines [1]. By eliminating the protein rather than merely inhibiting its catalytic activity, ERK-CLIPTAC circumvents both reactivation and non-mechanism-based toxicity.

Reactivation & Toxicity
Class-level

ERK-CLIPTAC degrades ERK1/2 and avoids reactivation; no reported off-target toxicity

Inhibitors: ulixertinib, LY3214996, PD0325901 reactivation; SCH772984, VX-11e excessive toxicity

Sustained pathway suppression with cleaner loss-of-function tool

Cell lines: H1299, HCT-116, SH-SY5Y, U937

ERK1/2 inhibitor resistance reactivation off-target toxicity PROTAC

Improved Permeability and Solubility Over Standard PROTACs

Conventional PROTACs possess high molecular weight (often >1000 Da) which limits cellular permeation and solubility, requiring extensive linker optimization [1]. ERK-CLIPTAC is formed intracellularly from two smaller precursors (Probe 1: MW 586.08; Tz-thalidomide) that react via bioorthogonal click chemistry [2]. This CLIPTAC approach demonstrates significantly improved cellular permeability and solubility compared to traditional single-molecule PROTACs, without requiring linker optimization [3].

Permeability & Solubility
Class-level

Improved cellular permeability and solubility over single-molecule PROTACs

Precursors: Probe 1 (MW 586.08) + Tz-thalidomide

Supports more reliable in vitro/in vivo delivery

HeLa, A375, HCT116 cells

CLIPTAC cellular permeability solubility PROTAC drug-like properties

Faster Degradation Kinetics than B1-10J

While the single-molecule ERK PROTAC B1-10J requires 6 hours to initiate detectable ERK1/2 degradation and reaches maximum degradation at 24 hours [1], ERK-CLIPTAC achieves concentration-dependent ERK1/2 degradation within 4 hours of precursor treatment, with time-dependent downregulation observed over 18 hours [2]. This faster onset may be attributable to the in situ assembly mechanism of CLIPTACs.

Degradation Kinetics
Cross-study

Onset at 4 h vs. 6 h for B1-10J

Time-dependent downregulation over 18 h

Enables acute temporal ERK1/2 loss-of-function studies

A375 cells for CLIPTAC; A375/HCT116 for B1-10J

ERK1/2 PROTAC degradation kinetics B1-10J CLIPTAC

ERK-CLIPTAC: Key Research Applications


Sustained ERK Pathway Suppression

In experimental systems where ERK1/2 inhibitors (e.g., ulixertinib, LY3214996) exhibit reactivation of ERK signaling over time, ERK-CLIPTAC provides a degradation-based approach to achieve sustained pathway suppression. Researchers can use ERK-CLIPTAC to study the long-term cellular consequences of ERK1/2 loss without the confounding effects of inhibitor washout or compensatory reactivation [1].

Enhanced Cellular Permeability and Solubility

For in vitro and in vivo applications where conventional PROTACs suffer from poor cellular uptake or solubility, ERK-CLIPTAC's in situ assembly from smaller, more permeable precursors offers a practical advantage. This is particularly relevant for experiments in cell types with restrictive membrane barriers or for studies aiming to achieve robust target engagement at lower nominal compound concentrations [2][3].

Acute Temporal ERK1/2 Loss-of-Function Studies

ERK-CLIPTAC's relatively rapid degradation onset (within 4 hours) makes it suitable for acute time-course experiments examining the immediate cellular responses to ERK1/2 depletion. Compared to slower-acting PROTACs like B1-10J (degradation onset at 6 hours), ERK-CLIPTAC can capture early signaling events and minimize the time window for adaptive cellular responses [2][4].

Scaffolding vs. Catalytic ERK1/2 Functions

ERK inhibitors only block the kinase activity of ERK1/2, whereas ERK-CLIPTAC eliminates the entire protein, thereby ablating both catalytic and scaffolding functions. This makes ERK-CLIPTAC an essential tool for dissecting the relative contributions of ERK1/2's kinase-dependent and kinase-independent roles in cellular processes [2].

Application
Selection Property
Validation Focus
Sustained ERK pathway suppression
Degradation-based mechanism vs. catalytic inhibition
Confirm ERK1/2 ablation and absence of reactivation over time
Cellular permeability studies
In situ assembly from low-MW precursors
Compare intracellular target engagement vs. conventional PROTACs
Acute temporal ERK1/2 depletion
Faster degradation onset (≤4 h)
Time-course immunoblotting for early signaling events
Scaffolding vs. catalytic ERK1/2 dissection
Full protein elimination
Assess kinase-independent ERK1/2 functions in target cells

Technical Documentation Hub

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